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Abstract

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced
by the human pathogen Staphylococcus aureus. Its biosynthesis is of significant interest due to
its potential role in virulence and host-pathogen interactions. This technical guide provides an
in-depth overview of the biosynthesis of Aureusimine B via a nonribosomal peptide
synthetase (NRPS) pathway. It is intended for researchers, scientists, and drug development
professionals working in the fields of natural product biosynthesis, enzymology, and infectious
diseases. This document details the enzymatic machinery, precursor requirements, and known
regulatory influences governing the production of this intriguing molecule. Furthermore, it
furnishes detailed experimental protocols for the study of aureusimine biosynthesis and
presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

Nonribosomal peptides (NRPs) are a diverse class of natural products synthesized by
microorganisms, independent of the ribosomal machinery. These molecules often exhibit potent
biological activities, including antibiotic, immunosuppressive, and cytotoxic properties. In
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Staphylococcus aureus, a single NRPS, AusA, is responsible for the production of a family of
cyclic dipeptides known as aureusimines.[1][2] The aureusimine family includes tyrvalin
(aureusimine A), phevalin (aureusimine B), and leuvalin, which are formed from the
condensation of an aromatic or branched-chain amino acid with L-valine.[3]

Aureusimine B (phevalin) is of particular interest as its production is elevated in S. aureus
biofilms, which are associated with chronic infections and increased resistance to antimicrobial
agents.[4][5] Understanding the biosynthetic pathway of Aureusimine B not only provides
insights into the metabolic capabilities of S. aureus but may also unveil novel targets for anti-
infective therapies.[6] This guide aims to consolidate the current knowledge on Aureusimine B
biosynthesis, providing a comprehensive resource for its further investigation.

The Aureusimine Biosynthetic Gene Cluster and
NRPS Machinery

The biosynthesis of aureusimines is encoded by the aus biosynthetic gene cluster, which
consists of two key genes: ausA and ausB.[7][8]

e ausA: This gene encodes the central enzyme of the pathway, a large, dimodular
nonribosomal peptide synthetase (NRPS) with a molecular weight of approximately 277 kDa.

[3]°]

e ausB: This gene encodes a phosphopantetheinyl transferase (PPTase). The AusB enzyme is
crucial for the post-translational modification of the apo-AusA protein to its active holo-form
by attaching a 4'-phosphopantetheine moiety to the thiolation domains.[9]

Domain Architecture of the AusA NRPS

The AusA NRPS possesses a canonical bimodular architecture, with each module responsible
for the incorporation of one amino acid into the final dipeptide product. The domain
organization of AusA is as follows: A1-T1-C-A2-T2-R.[1][3][9]

e Module 1 (A1-T1):

o Al (Adenylation domain): Selects and activates the first amino acid, L-valine, by
converting it into an aminoacyl-adenylate.
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o T1 (Thiolation or Peptidyl Carrier Protein domain): Covalently tethers the activated L-
valine via a thioester bond to its 4'-phosphopantetheine arm.

e C (Condensation domain): Catalyzes the formation of the peptide bond between the L-valine
tethered to T1 and the amino acid tethered to T2.

e Module 2 (A2-T2):

o A2 (Adenylation domain): Exhibits substrate promiscuity, selecting and activating either L-
phenylalanine (for Aureusimine B), L-tyrosine (for Aureusimine A), or L-leucine (for
leuvalin).[10]

o T2 (Thiolation domain): Covalently binds the activated aromatic or branched-chain amino
acid.

* R (Reductase domain): A terminal reductase domain that releases the nascent dipeptide
from the T2 domain as a dipeptide aldehyde. This aldehyde is then thought to spontaneously
cyclize to form the characteristic pyrazinone ring of the aureusimines.[7][9]

Biosynthetic Pathway of Aureusimine B

The biosynthesis of Aureusimine B is a multi-step process orchestrated by the AusA NRPS
assembly line. The key steps are outlined below and illustrated in the accompanying diagram.
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Figure 1: Biosynthetic Pathway of Aureusimine B. This diagram illustrates the modular action
of the AusA NRPS in the synthesis of Aureusimine B from L-valine and L-phenylalanine.

Quantitative Data on Aureusimine B Production

The production of Aureusimine B is influenced by various factors, including the growth
conditions and the genetic background of the S. aureus strain. The following tables summarize
key quantitative data from published studies.

Table 1: Influence of Culture Medium on Aureusimine Production

Phevalin Tyrvalin
Culture Precursor o L
. L (Aureusimine (Aureusimine Reference
Medium Availability . .
B) Production A) Production
90 UM Phe, 110 Preferentially
RPMI1640 ) Detected [1][11]
UM Tyr synthesized
Chemically o Comparable to
i ) Similar Phe and ) ] Comparable to
Defined Medium tyrvalin (slight ) [11]
Tyr levels phevalin
(CDM) preference)
CDM lacking De novo Phe Not incorporated
) ] ) ) Unaffected 2]
Phenylalanine synthesis into phevalin
CDM lacking De novo Tyr
) ) Unaltered Not detected [2]
Tyrosine synthesis
Synthetic Nasal
) ) Marked )
Secretion Lacks Tyrosine ) Not applicable [12]
) production
Medium

Table 2: Aureusimine B Production in Different Growth States

© 2025 BenchChem. All rights reserved.

5/15

Tech Support


https://www.benchchem.com/product/b10770025?utm_src=pdf-body
https://www.benchchem.com/product/b10770025?utm_src=pdf-body
https://www.benchchem.com/product/b10770025?utm_src=pdf-body
https://www.benchchem.com/product/b10770025?utm_src=pdf-body
https://www.researchgate.net/publication/229162333_Phevalin_aureusimine_BProduction_by_Staphylococcus_aureus_Biofilm_and_Impacts_on_Human_Keratinocyte_Gene_Expression
https://pmc.ncbi.nlm.nih.gov/articles/PMC3577359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3577359/
https://journals.asm.org/doi/10.1128/mbio.00845-24
https://journals.asm.org/doi/10.1128/mbio.00845-24
https://journals.plos.org/plosone/article/file?type=printable&id=10.1371/journal.pone.0040973
https://www.benchchem.com/product/b10770025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Phevalin
Growth Condition (Aureusimine B) Notes Reference
Production
o ) A putative tyrvalin was
o Significantly higher _
Biofilm also present at higher [51[13]

than planktonic ) o
levels in the biofilm.

Planktonic Lower than biofilm - [5]

Table 3: In Vitro Kinetic Parameters of AusA

Substrate KM (pM) kcat (min-1) Assay Method Reference
] Product
L-Valine 10+1 1.3+0.03 ] [11]
formation assay
) Product
L-Phenylalanine 1.1+0.1 1.3+0.02 ) [11]
formation assay
) Product
ATP (with L-Val) 16+2 1.3+0.03 ) [11]
formation assay
] Product
ATP (with L-Phe) 15+1 1.3+0.02 _ [11]
formation assay
Product
NADPH 19+2 1.3+0.03 [11]

formation assay

Regulation of Aureusimine B Biosynthesis

The production of Aureusimine B is tightly regulated and appears to be integrated with the
overall virulence and metabolic state of S. aureus. While a complete signaling cascade for
ausAB expression is yet to be fully elucidated, several factors are known to influence its
production.

o Growth Phase: The ausAB genes are reportedly upregulated during the stationary phase of
bacterial growth.[1]
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» Biofilm Formation: Aureusimine B production is significantly enhanced in biofilms compared
to planktonic cultures, suggesting a role for this molecule in the biofilm lifestyle.[4][5]

o Precursor Availability: The biosynthesis of Aureusimine B is highly dependent on the
availability of exogenous aromatic amino acids, particularly phenylalanine.[2][12] S. aureus
preferentially utilizes amino acids from the host environment for aureusimine synthesis.[2]

o Global Virulence Regulators: Although not directly demonstrated for the aus operon, global
regulators of S. aureus virulence, such as the agr quorum-sensing system and two-
component systems like SrrAB, are known to control the expression of secondary metabolite
and virulence factor genes in response to environmental cues. It is plausible that these
systems also modulate aureusimine production.
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Figure 2: Regulatory Influences on Aureusimine B Production. This diagram depicts the
known signals and regulatory factors that positively influence the biosynthesis of Aureusimine
B.

Experimental Protocols
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This section provides detailed methodologies for key experiments used in the study of

Aureusimine B biosynthesis.

UPLC-MS Analysis of Aureusimines

This protocol is adapted from methodologies used for the detection and quantification of

aureusimines in bacterial culture supernatants.

Objective: To detect and quantify Aureusimine B from S. aureus culture supernatants.

Materials:

S. aureus culture grown under desired conditions.
Centrifuge and appropriate tubes.
0.2 um syringe filters.

UPLC-MS system (e.g., Waters Acquity UPLC with a single quadrupole or tandem
quadrupole mass spectrometer).

C18 reversed-phase UPLC column.

Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Aureusimine B (phevalin) analytical standard.

Autosampler vials.

Procedure:

Sample Preparation: a. Pellet the bacterial cells from the culture by centrifugation (e.g.,
10,000 x g for 10 minutes at 4°C). b. Carefully collect the supernatant. c. Filter the
supernatant through a 0.2 um syringe filter to remove any remaining cells and debris. d.
Transfer the filtered supernatant to an autosampler vial. For quantitative analysis, prepare a
standard curve using the Aureusimine B analytical standard.
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e UPLC Conditions: a. Column: C18 reversed-phase column (e.g., Waters BEH C18, 1.7 um,
2.1 x 50 mm). b. Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical
gradient might be:

o 0-1 min: 5% B

o 1-8 min: Linear gradient from 5% to 95% B

o 8-10 min: 95% B

o 10-10.1 min: Linear gradient from 95% to 5% B

o 10.1-12 min: 5% B c. Flow Rate: 0.3 mL/min. d. Column Temperature: 40°C. e. Injection
Volume: 5 pL.

e Mass Spectrometry Conditions: a. lonization Mode: Electrospray lonization (ESI), positive
mode. b. Capillary Voltage: 3.0 kV. c. Cone Voltage: 30 V. d. Source Temperature: 150°C. e.
Desolvation Temperature: 350°C. f. Data Acquisition: Scan mode for qualitative analysis
(e.g., m/z 100-500). For quantitative analysis, use Selected lon Recording (SIR) or Multiple
Reaction Monitoring (MRM) for the specific m/z of Aureusimine B ([M+H]+ = 245.16).

ATP-Pyrophosphate (PPi) Exchange Assay for A-Domain
Specificity

This assay measures the substrate-dependent exchange of 32P-labeled pyrophosphate into
ATP, which is a hallmark of the first half-reaction catalyzed by adenylation domains.

Objective: To determine the amino acid substrate specificity of the AusA adenylation domains.

Materials:

Purified AusA protein (or individual A-domains).

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM DTT.

ATP solution (100 mM).

Various amino acid solutions (100 mM).

[32P]Pyrophosphate (PPi).

Unlabeled PPiI.
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Quenching solution: 10% trichloroacetic acid (TCA), 2% activated charcoal.

Wash solution: 1% TCA, 100 mM sodium pyrophosphate.

Scintillation vials and scintillation cocktail.

Liquid scintillation counter.
Procedure:

e Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 pL total
volume) containing:

o

Assay buffer.

[¢]

ATP (final concentration 2 mM).

o

Amino acid to be tested (final concentration 2 mM).

[e]

[32P]PPi (e.g., 0.1 UCi).

o

Unlabeled PPi (final concentration 1 mM).

[¢]

Purified enzyme (e.g., 1-5 uM).

 Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined
period (e.g., 10-30 minutes).

e Quenching: Stop the reaction by adding 200 uL of ice-cold quenching solution. The activated
charcoal will bind the newly formed [32P]ATP.

e Washing: a. Incubate the quenched reaction on ice for 5 minutes. b. Pellet the charcoal by
centrifugation (e.g., 14,000 x g for 5 minutes). c. Discard the supernatant. d. Wash the
charcoal pellet three times with 1 mL of wash solution to remove unincorporated [32P]PPi.

o Counting: a. Resuspend the final charcoal pellet in a small volume of water and transfer it to
a scintillation vial. b. Add scintillation cocktail. c. Measure the radioactivity using a liquid
scintillation counter.
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e Analysis: Compare the radioactivity counts for different amino acid substrates. Higher counts
indicate a higher affinity of the A-domain for that particular amino acid.

Construction of a AausAB Deletion Mutant in S. aureus

This protocol outlines a general workflow for creating an unmarked gene deletion using allelic
exchange, which can be applied to the ausAB locus.

Objective: To create a S. aureus strain incapable of producing aureusimines for comparative
studies.

Materials:

S. aureus strain to be mutated.

o Temperature-sensitive shuttle vector for allelic exchange (e.g., pIMAY).
e E. coli cloning strain (e.g., DH50q).

e Restriction enzymes.

» T4 DNA ligase.

e Primers to amplify flanking regions of ausAB.

o Competent S. aureus cells.

o Electroporator.

» Appropriate antibiotics and selection media.

Procedure:

o Construct the Allelic Exchange Plasmid: a. Using PCR, amplify ~1 kb regions upstream (up-
flank) and downstream (down-flank) of the ausAB gene cluster from S. aureus genomic
DNA. b. Clone the up-flank and down-flank fragments into the temperature-sensitive shuttle
vector, adjacent to each other, effectively creating a construct that will replace the ausAB
genes with a direct ligation of the flanking regions. c. Transform the ligation product into E.
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coli and select for transformants. d. Verify the correct plasmid construction by restriction
digest and sequencing.

o Transform S. aureus: a. Isolate the verified plasmid from E. coli. b. Transform the plasmid
into electrocompetent S. aureus cells. c. Plate the transformed cells on selective agar (e.g.,
containing chloramphenicol) and incubate at the permissive temperature for plasmid
replication (e.g., 28-30°C).

o Select for Single-Crossover Integrants: a. Inoculate a colony from the transformation plate
into broth with the appropriate antibiotic. b. Grow the culture at the non-permissive
temperature (e.g., 37-42°C) to select for cells where the plasmid has integrated into the
chromosome via homologous recombination (single crossover). c. Plate the culture on
selective agar at the non-permissive temperature.

o Select for Double-Crossover Excisants: a. Inoculate an integrant colony into non-selective
broth and grow at the permissive temperature to allow for the second recombination event
(plasmid excision). b. Plate dilutions of this culture onto non-selective agar to obtain single
colonies.

o Screen for the Deletion Mutant: a. Patch colonies from the non-selective plate onto both
selective and non-selective plates. Colonies that grow on the non-selective plate but not the
selective plate have lost the plasmid and are potential deletion mutants or wild-type
revertants. b. Use colony PCR with primers flanking the ausAB locus to screen the plasmid-
cured colonies. The deletion mutant will yield a smaller PCR product than the wild-type. c.
Confirm the deletion by sequencing the PCR product and by UPLC-MS analysis to show the
absence of aureusimine production.

Conclusion

The biosynthesis of Aureusimine B in Staphylococcus aureus is a fascinating example of
nonribosomal peptide synthesis, executed by the elegant and efficient AusA NRPS machinery.
The production of this metabolite is intricately linked to the bacterium's growth phase, lifestyle
(biofilm vs. planktonic), and the nutrient availability in its environment, particularly the presence
of exogenous phenylalanine. The data and protocols presented in this guide offer a robust
framework for researchers to delve deeper into the enzymology, regulation, and biological
function of this pathway. Further investigation into the precise regulatory networks controlling
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ausAB expression and the role of Aureusimine B in the context of infection will undoubtedly
provide valuable insights into S. aureus pathogenesis and may pave the way for novel
therapeutic strategies targeting this opportunistic pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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